Colnelenic acid

Descripción

Propiedades

IUPAC Name |

(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKAXBUWOIRLGF-VMBRNALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=COC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189924 | |

| Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-16-9 | |

| Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52591-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colnelenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8E)-9-[(1E,3Z,6Z)-1,3,6-Nonatrien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'E,4'Z,7'Z,8E)-Colnelenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of colnelenic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

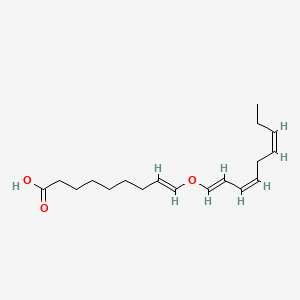

Colnelenic acid is a specialized fatty acid known as a divinyl ether fatty acid.[1] It is an 18-carbon chain polyunsaturated fatty acid that contains a divinyl ether linkage.[1] This compound is of significant interest in the field of plant pathology and biochemistry due to its role in plant defense mechanisms against pathogens.[2] this compound is produced in plants, such as potatoes and tobacco, as a response to infection.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthetic pathway, and methods for the synthesis and isolation of this compound.

Chemical Structure and Properties

This compound is systematically known as (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]-8-nonenoic acid.[2][4][5] It is a derivative of α-linolenic acid. The key structural feature is the divinyl ether bond, which is an ether linkage flanked by two double bonds.

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source |

| IUPAC Name | (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]non-8-enoic acid | [2][4][5] |

| CAS Number | 52591-16-9 | [2][4][5] |

| Molecular Formula | C₁₈H₂₈O₃ | [2][4][5] |

| Molecular Weight | 292.41 g/mol | [2][5] |

| Canonical SMILES | CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O | [2][4] |

| Isomeric SMILES | C/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O | [6] |

| InChI | InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+ | [2][5] |

| InChIKey | OYKAXBUWOIRLGF-VMBRNALUSA-N | [2][5] |

| Predicted Water Solubility | 0.00092 g/L | [6] |

| Predicted logP | 5.2 - 6.04 | [6] |

| Predicted pKa (Strongest Acidic) | 4.77 | [6] |

Biosynthesis of this compound

This compound is synthesized in plants from α-linolenic acid through the lipoxygenase (LOX) pathway, a critical signaling pathway in plant defense. The biosynthesis is a two-step enzymatic process.

-

Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the introduction of a hydroperoxy group at the C9 position of α-linolenic acid. This reaction forms 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Conversion by Divinyl Ether Synthase (DES): The 9-HPOT intermediate is then acted upon by a specific divinyl ether synthase (a cytochrome P450 enzyme of the CYP74 family).[7] This enzyme catalyzes the formation of the divinyl ether linkage, converting 9-HPOT into this compound.[8]

Experimental Protocols

Isolation and Purification of this compound from Plant Material

1. Extraction:

-

Homogenize fresh plant material (e.g., potato leaves) in a suitable organic solvent, such as a mixture of methanol (B129727) and dichloromethane (B109758) (1:1), to extract lipids.[9]

-

Filter the homogenate to remove solid plant debris.

-

The resulting filtrate contains a crude mixture of lipids, including this compound.

2. Fractionation and Purification:

-

The crude extract can be fractionated using column chromatography. A common approach is to use silica (B1680970) gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.[9]

-

The selection of the solvent system for elution will depend on the polarity of the compounds in the extract. A gradient of solvents with increasing polarity (e.g., hexane (B92381) to ethyl acetate) is often used.[9]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further purification can be achieved using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, which is effective for separating fatty acids.[9]

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the total chemical synthesis of this compound is not publicly available. However, the synthesis of similar unsaturated fatty acids often employs the Wittig reaction for the stereoselective formation of carbon-carbon double bonds.[10] A plausible synthetic strategy would involve the coupling of two smaller fragments via a Wittig reaction to construct the main carbon chain with the desired stereochemistry of the double bonds.

General Workflow for Wittig-based Synthesis:

-

Preparation of the Phosphonium (B103445) Ylide: A suitable phosphonium salt is treated with a strong base to generate the corresponding ylide.

-

Wittig Reaction: The ylide is then reacted with an appropriate aldehyde or ketone to form the alkene. The choice of a stabilized or non-stabilized ylide influences the stereochemical outcome (E or Z configuration) of the newly formed double bond.[10]

-

Further Modifications: Additional functional group manipulations may be necessary to complete the synthesis of the target molecule.

Enzymatic Synthesis of this compound

An in vitro enzymatic synthesis can be performed by combining the enzymes involved in its biosynthesis.

1. Substrate and Enzyme Preparation:

-

Obtain purified α-linolenic acid as the starting substrate.

-

Source or recombinantly express and purify 9-lipoxygenase and divinyl ether synthase.

2. Reaction Conditions:

-

Incubate α-linolenic acid with 9-lipoxygenase in a suitable buffer system to produce 9-HPOT.

-

Introduce divinyl ether synthase to the reaction mixture to convert the 9-HPOT intermediate into this compound.

3. Product Isolation:

-

After the reaction is complete, extract the lipids from the aqueous reaction mixture using an organic solvent.

-

Purify the resulting this compound using chromatographic techniques as described in the isolation from plant material section.

Conclusion

This compound is a fascinating molecule with a unique chemical structure and an important biological role in plant defense. This guide provides a foundational understanding of its chemistry, biosynthesis, and the general approaches for its isolation and synthesis. Further research into the specific methodologies for its production and the elucidation of its precise mechanism of action will be invaluable for the fields of biochemistry and drug development.

References

- 1. Divinylether fatty acids - Wikipedia [en.wikipedia.org]

- 2. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of nucleic acids from plants by differential solvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Discovery and History of Colnelenic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colnelenic acid, a unique divinyl ether fatty acid, has emerged as a significant molecule in the field of plant pathology and defense signaling since its discovery. First isolated from potato tubers in 1972, this oxylipin is synthesized from α-linolenic acid via the lipoxygenase pathway. Its accumulation in plants, particularly in response to infection by the late blight pathogen Phytophthora infestans, and its demonstrated inhibitory activity against this oomycete, underscore its role as a phytoalexin. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological activity of this compound. It includes detailed experimental protocols for its extraction, purification, and quantification, as well as a summary of key quantitative data. Furthermore, this guide explores its potential role in plant defense signaling pathways and provides diagrams to visualize these complex processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, plant science, and drug development.

Discovery and History

The discovery of this compound, along with its linoleic acid-derived analogue colneleic acid, marked the identification of a new class of fatty acids known as divinyl ethers.

Initial Discovery in Potato Tubers (1972)

In 1972, T. Galliard and D.R. Phillips at the Food Research Institute in Norwich, UK, were investigating the enzymatic conversion of linoleic and α-linolenic acids in homogenates of potato tubers (Solanum tuberosum)[1]. They identified two novel unsaturated ether fatty acids, which they named colneleic acid and This compound [1]. These compounds were found to be products of the lipoxygenase pathway[2][3].

Elucidation of the Unique Divinyl Ether Structure

The initial structural characterization by Galliard and Phillips revealed the presence of a divinyl ether linkage, a feature previously unknown in fatty acids[1]. The structure of this compound was determined to be (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid. This was achieved through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry of the methyl ester of this compound showed characteristic fragmentation patterns indicating the ether linkage and the positions of the double bonds[4][5][6]. 1H-NMR and 13C-NMR spectroscopy provided further detailed information on the stereochemistry of the double bonds and the overall structure of the molecule[1][7][8][9][10].

Biosynthesis of this compound

This compound is an oxylipin, a family of oxidized fatty acids that play crucial roles in plant signaling[11]. Its biosynthesis originates from the polyunsaturated fatty acid, α-linolenic acid (18:3), through a specific enzymatic cascade.

The Lipoxygenase (LOX) Pathway

The biosynthesis is initiated by the action of 9-lipoxygenase (9-LOX) , which incorporates molecular oxygen into α-linolenic acid to form 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT)[1].

The Role of Divinyl Ether Synthase (DES)

The key step in the formation of the characteristic divinyl ether linkage is catalyzed by the enzyme divinyl ether synthase (DES) [12][13]. This enzyme converts the fatty acid hydroperoxide (9-HPOT) into this compound[12][13]. The mechanism involves a heterolytic cleavage of the hydroperoxide group and subsequent intramolecular rearrangement to form the ether bond[13].

Caption: Biosynthesis of this compound from α-linolenic acid.

Biological Activity and Role in Plant Defense

A significant body of research has established the role of this compound as a defense compound in plants, particularly in response to pathogen attack.

Accumulation During Pathogen Infection

Studies have shown a dramatic increase in the concentration of this compound in potato leaves upon infection with the late blight pathogen, Phytophthora infestans[14][15]. This accumulation is a hallmark of a plant defense response.

Antifungal Activity against Phytophthora infestans

This compound exhibits direct inhibitory effects on the growth of P. infestans. In vitro assays have demonstrated that it can significantly reduce the mycelial growth of the pathogen.

Table 1: Quantitative Data on this compound

| Parameter | Value | Plant/Pathogen System | Reference |

| Concentration in Infected Tissue | |||

| Peak concentration in infected potato leaves | ~24 nmol/g fresh weight | Solanum tuberosum / P. infestans | --INVALID-LINK-- |

| Inhibitory Activity | |||

| IC50 for mycelial growth inhibition | Not explicitly determined, but significant inhibition observed at micromolar concentrations | Phytophthora infestans | --INVALID-LINK-- |

Potential Role in Defense Signaling

While the direct antifungal activity of this compound is evident, its structural similarity to other oxylipin signaling molecules, such as jasmonic acid, suggests a potential role in plant defense signaling pathways. It is hypothesized that this compound may act as a signaling molecule that triggers downstream defense responses, including the expression of defense-related genes. However, the precise signaling cascade initiated by this compound and its potential crosstalk with other phytohormone pathways, such as the jasmonic acid pathway, are still areas of active research[1][7][8][9][12][14].

Caption: Proposed dual role of this compound in plant defense.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from plant tissues.

Extraction of this compound from Potato Leaves

This protocol is adapted from methodologies described in the literature for the extraction of oxylipins from plant material.

Materials:

-

Infected potato leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: Methanol (B129727)/water/acetic acid (80:19:1, v/v/v)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Elution solvent: Ethyl acetate (B1210297)

Procedure:

-

Harvest infected potato leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube and add 5 mL of ice-cold extraction solvent per gram of tissue.

-

Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For partial purification and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge[16][17][18].

-

Wash the cartridge with water to remove polar impurities.

-

Elute the oxylipins, including this compound, with ethyl acetate.

-

Evaporate the ethyl acetate under a stream of nitrogen gas and redissolve the residue in a small volume of methanol for HPLC analysis.

Caption: Workflow for the extraction of this compound.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound[11][19][20][21].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: Linear gradient to 100% B

-

25-30 min: 100% B

-

30-35 min: Return to 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm (due to the conjugated diene system).

-

Injection Volume: 20 µL.

-

Quantification: Based on a standard curve generated using a purified this compound standard.

Future Directions and Applications

The study of this compound and other divinyl ether fatty acids continues to be an active area of research. Key future directions include:

-

Elucidation of the complete signaling pathway: Identifying the receptors and downstream components of the this compound signaling cascade will provide a deeper understanding of its role in plant defense.

-

Exploration of its broader biological activities: Investigating the effects of this compound in other plant-pathogen systems and its potential roles in other physiological processes is warranted.

-

Potential for agricultural applications: Given its antifungal properties, there is potential for developing this compound or its derivatives as novel, environmentally friendly fungicides for crop protection.

-

Drug development: The unique structure and biological activity of this compound may inspire the design of new therapeutic agents for human or animal diseases.

Conclusion

This compound stands as a fascinating example of the chemical diversity and functional sophistication of plant-derived molecules. From its discovery in potato tubers to its characterization as a key player in plant defense, the journey of this compound research has provided valuable insights into the intricate interactions between plants and their pathogens. The detailed methodologies and data presented in this guide are intended to facilitate further research into this important oxylipin, with the ultimate goal of harnessing its potential for applications in agriculture and medicine.

References

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. The enzymic and non-enzymic degradation of colneleic acid, an unsaturated fatty acid ether intermediate in the lipoxygenase pathway of linoleic acid oxidation in potato (Solanum tuberosum) tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzymic and non-enzymic degradation of colneleic acid, an unsaturated fatty acid ether intermediate in the lipoxygenase pathway of linoleic acid oxidation in potato (Solanum tuberosum) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000673) [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-course investigation of Phytophthora infestans infection of potato leaf from three cultivars by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Metabolomic Profiling of Compatible and Incompatible Interactions Between Potato and Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 20. diva-portal.org [diva-portal.org]

- 21. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]

Colnelenic acid biosynthesis pathway from linolenic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colnelenic acid, a divinyl ether fatty acid, is a specialized oxylipin produced in certain plant species, often in response to pathogen attack. Its biosynthesis from α-linolenic acid involves a two-step enzymatic cascade, initiated by a specific lipoxygenase followed by the action of a divinyl ether synthase. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the enzymes involved, their kinetic properties, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development who are interested in this unique metabolic pathway and its products.

The Core Biosynthetic Pathway

The conversion of α-linolenic acid to this compound is a sequential two-step enzymatic process. The pathway is initiated by the regio- and stereospecific oxygenation of α-linolenic acid by 9-lipoxygenase (9-LOX), followed by the conversion of the resulting hydroperoxide intermediate into a divinyl ether structure by divinyl ether synthase (DES).

Step 1: Hydroperoxidation of α-Linolenic Acid

The first committed step in this compound biosynthesis is the conversion of α-linolenic acid (α-LeA) to (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). This reaction is catalyzed by a specific 9-lipoxygenase (9-LOX), a non-heme iron-containing dioxygenase.[1] The enzyme abstracts a hydrogen atom from the C-11 position of α-linolenic acid, leading to the formation of a pentadienyl radical. Molecular oxygen then inserts at the C-9 position to form the hydroperoxide.

Step 2: Formation of the Divinyl Ether Structure

The 9-HPOT intermediate is then utilized as a substrate by a divinyl ether synthase (DES), which is a member of the CYP74D subfamily of cytochrome P450 enzymes.[2] This enzyme catalyzes the intramolecular rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of this compound. The reaction involves the dehydration of the hydroperoxide and the formation of an ether linkage.

Caption: A typical experimental workflow for the extraction, separation, and analysis of this compound.

Conclusion

The biosynthesis of this compound from α-linolenic acid is a specialized metabolic pathway in plants with important roles in defense against pathogens. This guide has provided a detailed overview of the enzymatic steps, available quantitative data, and comprehensive experimental protocols for the study of this pathway. The information and methodologies presented are intended to facilitate further research into the biochemistry and potential applications of this compound and the enzymes involved in its synthesis. A deeper understanding of this pathway could lead to the development of novel strategies for enhancing plant disease resistance or for the biotechnological production of this unique bioactive compound.

References

Natural Sources of Colnelenic Acid in Plants: A Technical Guide for Researchers

Abstract

Colnelenic acid, a divinyl ether fatty acid derived from α-linolenic acid, is a specialized metabolite in the plant kingdom with demonstrated roles in defense against pathogens. This technical guide provides an in-depth overview of the natural sources of this compound in plants, its biosynthesis, and the analytical methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities and potential applications of this unique oxylipin. We present quantitative data in structured tables, detailed experimental protocols, and visualizations of the pertinent biochemical and signaling pathways to facilitate further research and development.

Introduction

Divinyl ether fatty acids are a class of oxylipins found exclusively in plants.[1] this compound, and its analogue colneleic acid derived from linoleic acid, are synthesized via the lipoxygenase (LOX) pathway and have been identified as key components of the plant's defense arsenal (B13267) against microbial pathogens.[1][2] The induction of this compound biosynthesis upon pathogen attack suggests its potential as a phytoalexin and a valuable target for the development of novel antimicrobial agents. This guide aims to consolidate the current knowledge on the natural sources, biosynthesis, and analysis of this compound to serve as a comprehensive resource for the scientific community.

Natural Plant Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Solanaceae and Ranunculaceae families. Its production is often induced by biotic stress, such as fungal or oomycete infection.

Primary Sources

-

Potato (Solanum tuberosum) : The initial discovery of divinyl ether fatty acids, including this compound, was in potato tubers.[1] Subsequent research has shown that its concentration significantly increases in potato leaves upon infection with the late blight pathogen Phytophthora infestans.[2]

-

Tomato (Solanum lycopersicum) : As a close relative of the potato, tomato plants also produce this compound in their roots.[1]

-

Clematis vitalba : Isomers of this compound have been isolated from the leaves of this member of the Ranunculaceae family.[1]

-

Tobacco (Nicotiana tabacum) : The production of this compound is induced in tobacco roots upon infection with the oomycete Phytophthora parasitica var. nicotianae.

Quantitative Data

The concentration of this compound in plant tissues can vary significantly depending on the plant species, tissue type, and the presence of biotic stressors. The most comprehensive quantitative data available is for potato leaves infected with P. infestans.

| Plant Species | Tissue | Condition | This compound Concentration (nmol/g fresh weight) | Reference |

| Solanum tuberosum (Potato) | Leaves | Infected with P. infestans | Up to ~24 | [3] |

| Solanum tuberosum (Potato) | Leaves | Healthy | Not detectable | [3] |

| Clematis vitalba | Leaves | Not specified | Data not available | |

| Nicotiana tabacum (Tobacco) | Roots | Infected with P. parasitica | Induced |

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid through a two-step enzymatic process involving 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES).

Biosynthetic Pathway

-

Oxygenation by 9-Lipoxygenase (9-LOX) : The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of α-linolenic acid to form (9S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Conversion by Divinyl Ether Synthase (DES) : The resulting hydroperoxide is then converted by divinyl ether synthase into this compound.

Signaling Pathway for Induction

The biosynthesis of this compound is tightly regulated and induced in response to pathogen attack. While the complete signaling cascade is still under investigation, several key components have been identified.

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for research in this field. Below are detailed protocols for the analysis of this compound from plant tissues.

Extraction of Divinyl Ether Fatty Acids from Potato Leaves

This protocol is adapted from the methodology used for the analysis of this compound in potato leaves infected with P. infestans.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (B129727), ice-cold

-

Internal standard (e.g., a deuterated analog if available, or a structurally similar fatty acid)

-

Polytron homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, water, hexane (B92381), diethyl ether)

-

HPLC system with a UV detector

Procedure:

-

Harvest potato leaves and immediately freeze them in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen leaf tissue (typically 1 g) to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a tube containing 5 mL of ice-cold methanol and the internal standard.

-

Homogenize the mixture using a Polytron homogenizer for 30-60 seconds on ice.

-

Extract the homogenate by shaking or rotating for 30 minutes at 4°C.

-

Centrifuge the mixture to pellet the plant debris.

-

Collect the supernatant and re-extract the pellet with another portion of cold methanol.

-

Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Resuspend the aqueous residue in water and adjust the pH to ~3.0 with a dilute acid.

-

Purify the extract using a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with water, and elute the fatty acids with a mixture of hexane and diethyl ether.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the HPLC mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of acid (e.g., 0.1% acetic acid) to ensure the fatty acids are in their protonated form.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 234 nm (for the conjugated diene chromophore)

-

Injection Volume: 20 µL

Quantification:

-

Prepare a calibration curve using an analytical standard of this compound. If a standard is not commercially available, it may need to be synthesized and purified.

-

Calculate the concentration of this compound in the samples based on the peak area relative to the calibration curve and correct for recovery using the internal standard.

Workflow for Extraction and HPLC Analysis

Future Directions

The study of this compound is a promising area of research with potential applications in agriculture and medicine. Future research should focus on:

-

Screening a wider range of plant species to identify new and potent sources of this compound.

-

Elucidating the complete signaling pathway that regulates its biosynthesis to enable targeted genetic engineering of crops for enhanced disease resistance.

-

Investigating the full spectrum of its biological activities , including its antimicrobial, anti-inflammatory, and signaling properties.

-

Developing efficient and scalable methods for the synthesis of this compound and its analogs to facilitate pharmacological studies.

Conclusion

This compound represents a fascinating example of the chemical diversity and defensive capabilities of the plant kingdom. This technical guide provides a foundation for researchers to explore the natural sources, biosynthesis, and analytical chemistry of this intriguing molecule. The methodologies and data presented herein are intended to accelerate research into the biological functions and potential applications of this compound, ultimately contributing to the development of new strategies for crop protection and human health.

References

- 1. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Colnelenic Acid in Plant Defense: A Technical Guide

Executive Summary

Colnelenic acid is a specialized, divinyl ether fatty acid derived from the oxygenation of α-linolenic acid in plants. As a member of the oxylipin family of signaling molecules, it plays a significant role in the plant's defense arsenal, particularly in response to pathogenic attack. This technical guide provides an in-depth overview of the biosynthesis of this compound, its direct antimicrobial properties, and its function as a signaling molecule in the induction of plant immune responses. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, intended to serve as a practical resource for researchers in phytopathology and natural product development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to combat a wide array of pathogens. A key component of this system is chemical defense, mediated by a vast diversity of secondary metabolites. Among these, oxylipins—oxygenated fatty acid derivatives—have emerged as crucial regulators of both development and immunity.[1] this compound, a C18 divinyl ether fatty acid, is a notable oxylipin synthesized via the 9-lipoxygenase (9-LOX) pathway.[2] Its production is rapidly induced in certain plant species, such as potato (Solanum tuberosum), upon infection by pathogens like Phytophthora infestans, the causal agent of late blight.[1] Evidence suggests that this compound contributes to plant defense through at least two mechanisms: direct inhibition of pathogen growth and participation in defense signaling cascades.[2][3] This guide consolidates the current understanding of this compound's function, providing the technical detail necessary for its study and potential application in crop protection and drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound begins with the polyunsaturated fatty acid, α-linolenic acid (C18:3), which is released from chloroplast membranes. The pathway involves two key enzymatic steps catalyzed by members of the lipoxygenase and cytochrome P450 families.

-

Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of α-linolenic acid. This reaction forms the unstable intermediate 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[1]

-

Conversion by Divinyl Ether Synthase (DES): The 9-HPOT intermediate is then rapidly converted into this compound by a specific divinyl ether synthase.[1][2] This enzyme, a member of the CYP74D subfamily of cytochrome P450s, catalyzes the rearrangement of the hydroperoxide into a stable divinyl ether structure.[4] The induction of divinyl ether synthase expression is a documented response to pathogen infection in plants like potato.[2]

Caption: The enzymatic pathway for the biosynthesis of this compound from α-linolenic acid.

Biological Role in Plant Defense

This compound's defensive functions are multifaceted, encompassing both direct antimicrobial action and indirect roles in signaling to amplify the plant's immune response.

Direct Antimicrobial Activity

Upon its synthesis during pathogen attack, this compound can act directly as a phytoanticipin, a pre-formed or rapidly synthesized antimicrobial compound. Studies have shown that divinyl ether fatty acids, including this compound, can inhibit the mycelial growth and spore germination of various fungal pathogens.[3] The accumulation of these compounds is often more rapid and pronounced in resistant plant cultivars, suggesting their direct contribution to halting pathogen proliferation.[2] While extensive quantitative data for this compound specifically is limited, the inhibitory activities of its precursor and other related fatty acids are well-documented.

Table 1: Summary of Antifungal Activity of this compound and its Precursor

| Compound | Target Pathogen(s) | Observed Effect | Concentration | Reference(s) |

|---|---|---|---|---|

| This compound | Phytophthora infestans | Reduces mycelial growth | Not specified | [2] |

| α-Linolenic Acid | Rhizoctonia solani, Crinipellis perniciosa | Reduced mycelial growth | 100 µM | [5] |

| α-Linolenic Acid | Pythium ultimum, Pyrenophora avenae | Reduced mycelial growth | 1000 µM | [5] |

| α-Linolenic Acid | All fungi tested | Significant reduction in biomass | 100 µM (in liquid culture) |[5] |

Role in Defense Signaling

Beyond its direct effects, this compound functions as a signaling molecule within the complex oxylipin signaling network. The rapid, localized production of this compound following pathogen recognition serves as a signal that can potentiate downstream defense responses.

This signaling role is thought to involve:

-

Induction of Defense Genes: Like other oxylipins, this compound is implicated in the transcriptional activation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, phytoalexin biosynthesis enzymes, and proteins involved in cell wall reinforcement.

-

Crosstalk with Other Hormone Pathways: The oxylipin pathway is intricately connected with other major defense hormone pathways, including those of jasmonic acid (JA) and salicylic (B10762653) acid (SA).[6][7] While the exact position of this compound in this hierarchy is not fully elucidated, its synthesis via the 9-LOX pathway places it in a distinct branch from the 13-LOX pathway that leads to JA biosynthesis. This suggests it may trigger a unique subset of defense responses or modulate the JA/SA signaling balance.

References

- 1. researchgate.net [researchgate.net]

- 2. Divinylether fatty acids - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. Epoxyalcohol Synthase Branch of Lipoxygenase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activities of four fatty acids against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

Colnelenic Acid: A Divinyl Ether Fatty Acid at the Core of Plant Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colnelenic acid, a specialized divinyl ether fatty acid, stands at the forefront of plant defense mechanisms. As a member of the oxylipin family, it is synthesized from α-linolenic acid in response to pathogen attack. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and biological functions. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside available quantitative data. Furthermore, this guide illustrates the biosynthetic pathway and a putative signaling cascade, offering valuable insights for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Divinyl ether fatty acids are a unique class of lipids characterized by an ether linkage within a fatty acid carbon chain.[1][2] First identified in potato tubers, these compounds, including this compound and its precursor-related analogue colneleic acid, are products of the lipoxygenase (LOX) pathway.[1][2] this compound is derived from α-linolenic acid, while colneleic acid is synthesized from linoleic acid.[1] Their production is notably induced in plants upon pathogen infection, suggesting a crucial role in plant immunity.[2] This guide focuses on this compound, providing a detailed technical resource for its study and potential applications.

Chemical Properties and Structure

This compound is an 18-carbon fatty acid featuring a divinyl ether linkage. Its systematic IUPAC name is (8E)-9-((1E,3Z,6Z)-1,3,6-nonatrien-1-yloxy)-8-nonenoic acid. The key structural feature is the ether bond connecting a nine-carbon oxygenated fragment to the ninth carbon of a nine-carbon carboxylic acid chain.

Table 1: Chemical Properties of this compound and Related Compounds

| Property | This compound | Colneleic Acid | α-Linolenic Acid |

| Molecular Formula | C₁₈H₂₈O₃ | C₁₈H₃₀O₃ | C₁₈H₃₀O₂ |

| Molecular Weight | 292.4 g/mol | 294.4 g/mol | 278.4 g/mol |

| Biosynthetic Precursor | α-Linolenic Acid | Linoleic Acid | - |

| Key Functional Group | Divinyl Ether | Divinyl Ether | Carboxylic Acid |

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process initiated in response to cellular stress, such as pathogen attack. The pathway begins with the release of α-linolenic acid from plant cell membranes.

-

Lipoxygenase (LOX) Action : The enzyme 9-lipoxygenase (9-LOX) catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid to form 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Divinyl Ether Synthase (DES) Action : A specific divinyl ether synthase, a member of the CYP74C subfamily of cytochrome P450 enzymes, then acts on 9-HPOT.[3] This enzyme catalyzes the dehydration and rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of this compound.

Biosynthesis of this compound.

Biological Activity and Role in Plant Defense

This compound is a key player in the plant's defense arsenal. Its accumulation has been observed in potato leaves infected with the late blight pathogen Phytophthora infestans.[4]

Table 2: Accumulation of this compound in Infected Potato Leaves

| Plant Cultivar | Resistance to Late Blight | This compound Level (nmol/g fresh weight) | Reference |

| Matilda | Increased Resistance | ~24 | Weber et al., 1999 |

| Bintje | Susceptible | Lower (not specified) | Weber et al., 1999 |

The primary biological function of this compound appears to be its direct antimicrobial activity. It has been shown to inhibit the germination of Phytophthora infestans zoospores, thereby limiting the spread of the pathogen.[3]

Putative Signaling Pathway

The precise signaling cascade initiated by this compound is an active area of research. However, based on the known mechanisms of other oxylipins in plant defense, a putative signaling pathway can be proposed. Upon its synthesis, this compound may act as a signaling molecule, potentially interacting with cellular receptors to trigger downstream defense responses. This could involve the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to plant immune signaling.[5][6][7] Activation of a MAPK cascade would lead to the phosphorylation of transcription factors, ultimately resulting in the expression of defense-related genes.

Putative Signaling Pathway of this compound.

Experimental Protocols

The following protocols are representative methods for the extraction, purification, and analysis of this compound from plant tissues, based on established techniques for fatty acid analysis.

Extraction of Divinyl Ether Fatty Acids from Potato Leaves

This protocol is adapted from general methods for lipid extraction from plant material.

-

Tissue Homogenization : Harvest fresh potato leaves (approximately 5 g) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Solvent Extraction : Transfer the powdered tissue to a glass tube and add 20 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. Homogenize for 2 minutes using a high-speed homogenizer.

-

Phase Separation : Add 5 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase : Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean glass tube.

-

Drying : Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Storage : Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until further analysis.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of this compound from the crude lipid extract.

-

Sample Preparation : Redissolve the dried lipid extract in the mobile phase.

-

HPLC System :

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used for separating fatty acids. A starting concentration of 50% acetonitrile, increasing to 100% over 30 minutes, can be effective.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 235 nm (for conjugated dienes) and 270 nm (for divinyl ethers).

-

-

Fraction Collection : Collect fractions corresponding to the elution time of this compound, as determined by a standard or by subsequent analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound.

-

Derivatization : Convert the fatty acids in the purified fraction to their more volatile methyl esters (FAMEs). To the dried sample, add 2 mL of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 1 hour. After cooling, add 1 mL of water and 2 mL of hexane (B92381), vortex, and collect the upper hexane layer containing the FAMEs.

-

GC-MS System :

-

Column : A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Program : Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/min, and hold for 10 minutes.

-

Mass Spectrometer : Operate in electron ionization (EI) mode, scanning from m/z 50 to 500.

-

-

Identification : Identify the this compound methyl ester peak based on its retention time and mass spectrum, comparing it to a standard or published spectra if available.

Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

This compound is a fascinating and important molecule in the intricate world of plant-pathogen interactions. Its role as a direct antimicrobial agent highlights the sophisticated chemical defenses that have evolved in plants. While significant progress has been made in understanding its biosynthesis and general function, several areas warrant further investigation. The precise molecular targets and signaling pathways of this compound remain to be fully elucidated. Furthermore, a more comprehensive quantitative understanding of its efficacy against a broader range of plant pathogens could open new avenues for the development of novel, bio-based fungicides. For drug development professionals, the unique divinyl ether structure may offer a scaffold for the design of new therapeutic agents. The detailed protocols and information provided in this guide aim to facilitate further research into this potent natural product.

References

- 1. Optimization of ultrasonic pretreatment and analysis of chlorogenic acid in potato leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divinylether fatty acids - Wikipedia [en.wikipedia.org]

- 3. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of resistance in Phytophthora infestans to the carboxylic acid amide (CAA) fungicides using digital droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK signaling: a key element in plant defense response to insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK signaling – a key element in plant defense response to insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Colnelenic Acid in Plant Tissues: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a specialized oxylipin, a product of fatty acid oxidation, found in certain plant species. It belongs to the divinyl ether class of fatty acid derivatives and has been implicated in plant defense responses against pathogens. This technical guide provides an in-depth overview of the physiological effects of this compound in plant tissues, with a focus on its biosynthesis, role in plant immunity, and the methodologies used for its study.

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid (α-LeA), an abundant C18 polyunsaturated fatty acid in plant cell membranes. The biosynthesis is a two-step enzymatic process primarily occurring in response to biotic stress, such as pathogen attack.

The key enzymes involved in this pathway are:

-

9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific introduction of molecular oxygen at the C-9 position of α-linolenic acid, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).

-

Divinyl Ether Synthase (DES): This enzyme, a member of the cytochrome P450 family (CYP74), converts the 9-HPOT intermediate into this compound through a dehydration reaction, creating the characteristic divinyl ether linkage.[1]

References

Colnelenic Acid: A Key Oxylipin in Plant Defense Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Colnelenic acid, a specialized oxylipin derived from the oxygenation of α-linolenic acid, plays a pivotal role in the intricate defense mechanisms of plants against pathogenic invasions. As a member of the divinyl ether fatty acid family, its biosynthesis and subsequent signaling cascades are of significant interest to researchers in plant biology, biochemistry, and drug development seeking to understand and harness natural defense pathways. This technical guide provides a comprehensive overview of this compound, its biosynthesis, its relationship with other oxylipins, and its function in plant immunity, with a focus on quantitative data, detailed experimental protocols, and visualized signaling pathways.

Biosynthesis of this compound

This compound is synthesized from α-linolenic acid through a specific branch of the lipoxygenase (LOX) pathway. The process is initiated by the action of 9-lipoxygenase (9-LOX), which introduces a hydroperoxy group at the 9th carbon of the fatty acid chain. This intermediate, 9-hydroperoxy-octadecatrienoic acid (9-HPOT), is then converted to this compound by the enzyme divinyl ether synthase (DES).[1] This pathway is distinct from the more extensively studied allene (B1206475) oxide synthase (AOS) branch that leads to the production of jasmonic acid.

The key enzymes involved in this pathway are:

-

9-Lipoxygenase (9-LOX): Catalyzes the stereospecific oxygenation of α-linolenic acid to 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Divinyl Ether Synthase (DES): A cytochrome P450 enzyme (CYP74C) that catalyzes the dehydration and rearrangement of 9-HPOT to form the divinyl ether structure of this compound.[2]

A parallel pathway exists for the synthesis of colneleic acid from linoleic acid, also initiated by 9-LOX.

Quantitative Data on this compound Production

The production of this compound is significantly upregulated in response to biotic stress, such as pathogen infection. Quantitative analysis of this compound levels provides valuable insights into the plant's defense response.

| Plant Species | Cultivar | Stress Condition | Tissue | This compound Concentration (nmol/g FW) | Reference |

| Solanum tuberosum (Potato) | Bintje (Susceptible) | Phytophthora infestans infection (96 hpi) | Leaves | ~15 | [3] |

| Solanum tuberosum (Potato) | Sterling (Resistant) | Phytophthora infestans infection (96 hpi) | Leaves | ~25 | [3] |

| Solanum tuberosum (Potato) | Matilda (Resistant) | Phytophthora infestans infection | Leaves | up to ~24 | [4] |

| Nicotiana tabacum (Tobacco) | Wild-type | Phytophthora parasitica var. nicotianae race 0 inoculation | Roots | Detected | [5] |

| Nicotiana tabacum (Tobacco) | NtLOX1 antisense | Phytophthora parasitica var. nicotianae race 0 inoculation | Roots | Down-regulated | [5] |

hpi: hours post-inoculation; FW: Fresh Weight

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of this compound from plant tissues, such as potato leaves.

a. Sample Preparation and Extraction:

-

Harvest plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Extract the powdered tissue with a suitable solvent system, such as methanol (B129727)/water/formic acid, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.[6]

-

Incorporate an internal standard, such as a deuterated analog of a related oxylipin (e.g., PGE2-d4), at the beginning of the extraction to correct for sample loss and matrix effects.[7]

-

Centrifuge the extract to pellet cellular debris.

-

Collect the supernatant containing the lipid fraction.

b. Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol and then water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include water followed by methanol.

-

Elute the oxylipins, including this compound, with an acidic organic solvent mixture, such as 50:50 acetonitrile:isopropanol with 5% formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of oxylipins.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of oxylipins.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.[8][9][10][11][12]

-

Divinyl Ether Synthase (DES) Activity Assay

This protocol provides a general method for assaying the activity of DES in plant extracts or with recombinant protein.

-

Substrate Preparation: Prepare the substrate, 9-hydroperoxy-octadecatrienoic acid (9-HPOT), by incubating α-linolenic acid with a 9-lipoxygenase enzyme preparation (e.g., from potato tubers).

-

Enzyme Extraction: Homogenize plant tissue (e.g., potato tubers or leaves) in a suitable buffer (e.g., Tris-HCl, pH 7.5) and prepare a microsomal fraction by differential centrifugation, as DES is a membrane-bound enzyme.[2]

-

Enzyme Reaction:

-

Incubate the enzyme preparation (microsomal fraction or recombinant DES) with the 9-HPOT substrate in a buffered solution at a controlled temperature (e.g., 25°C).

-

Stop the reaction after a defined time by adding an organic solvent and acidifying the mixture.

-

-

Product Extraction and Analysis:

-

Extract the reaction products with an organic solvent (e.g., diethyl ether).

-

Analyze the extracted products for the presence of this compound using methods such as HPLC with UV detection or LC-MS/MS as described above.[2]

-

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

Experimental Workflow for Oxylipin Profiling in Plant-Pathogen Interaction

Putative Signaling Pathway of this compound in Plant Defense

Conclusion

This compound and other divinyl ether oxylipins represent a significant, yet not fully understood, component of the plant's chemical arsenal (B13267) against pathogens. Their rapid accumulation upon infection in resistant plant varieties underscores their importance in defense signaling. The detailed methodologies and visualized pathways presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for further investigation into this fascinating class of molecules. Future research aimed at elucidating the downstream signaling components and the precise molecular targets of this compound will be crucial for a complete understanding of its role in plant immunity and for exploring its potential applications in agriculture and medicine.

References

- 1. Impact of phyto-oxylipins in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Changes in oxylipin synthesis after Phytophthora infestans infection of potato leaves do not correlate with resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ask-force.org [ask-force.org]

- 5. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Colnelenic Acid in Potato Tubers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colnelenic acid is a specialized oxylipin, a product of fatty acid oxidation, found in potato tubers (Solanum tuberosum) and other solanaceous plants. It belongs to a class of compounds known as divinyl ethers, which are implicated in plant defense mechanisms against pathogens. The biosynthesis of this compound is a tightly regulated process initiated in response to external stimuli such as wounding and pathogen attack. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in potato tubers, including the key enzymes involved, their kinetic properties, and the signaling cascades that regulate their activity. Detailed experimental protocols for the study of this pathway are also provided.

The Biosynthetic Pathway of this compound

The formation of this compound in potato tubers is a two-step enzymatic process that begins with the polyunsaturated fatty acid, α-linolenic acid.

-

Oxygenation by 9-Lipoxygenase (9-LOX): The first committed step is the stereospecific introduction of molecular oxygen into α-linolenic acid at the C-9 position. This reaction is catalyzed by a specific isoform of lipoxygenase, namely 9-lipoxygenase (9-LOX). The product of this reaction is (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[1] Potato tuber 9-LOX exhibits a high degree of positional specificity, producing almost exclusively the 9-hydroperoxy isomer.[2]

-

Conversion by Divinyl Ether Synthase (DES): The unstable 9-HPOT is then rapidly converted to this compound by a specialized cytochrome P450 enzyme, divinyl ether synthase (DES), specifically a member of the CYP74D subfamily.[3] This enzyme catalyzes the intramolecular rearrangement of the hydroperoxide, leading to the formation of the characteristic divinyl ether structure of this compound.

References

- 1. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoxygenase from potato tubers. Partial purification and properties of an enzyme that specifically oxygenates the 9-position of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pathogen-inducible divinyl ether synthase (CYP74D) from elicitor-treated potato suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Formation of Colnelenic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

[Date]: December 12, 2025

Abstract

Colnelenic acid, a divinyl ether fatty acid, is a plant-derived oxylipin implicated in defense mechanisms against pathogens. Its enzymatic formation involves a specialized branch of the lipoxygenase (LOX) pathway, commencing with the polyunsaturated fatty acid α-linolenic acid. This technical guide provides an in-depth overview of the core enzymatic steps, key enzymes, and regulatory aspects of this compound biosynthesis. Detailed experimental protocols for enzyme assays, quantitative data on enzyme kinetics and product accumulation, and visualizations of the biosynthetic and signaling pathways are presented to facilitate further research and potential applications in drug development.

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, these molecules play crucial roles in growth, development, and responses to environmental stresses, including pathogen attacks. This compound belongs to a specific group of oxylipins known as divinyl ether fatty acids, which are characterized by an ether linkage within the fatty acid chain.[1] The synthesis of this compound is a plant-specific pathway initiated by the enzymatic oxygenation of α-linolenic acid. Its accumulation has been observed in various plant species in response to pathogen infection, suggesting a role as a phytoalexin or a signaling molecule in plant defense.[2] Understanding the enzymatic machinery responsible for its formation is critical for elucidating its precise biological functions and for harnessing its potential in agricultural and pharmaceutical applications.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-step enzymatic cascade primarily involving two key enzymes: a 9-lipoxygenase (9-LOX) and a divinyl ether synthase (DES).

-

Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the stereospecific introduction of molecular oxygen into α-linolenic acid (α-LeA; 18:3Δ⁹,¹²,¹⁵) at the C-9 position. This reaction is catalyzed by 9-lipoxygenase, a non-heme iron-containing dioxygenase, to produce (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[3]

-

Conversion by Divinyl Ether Synthase (DES): The unstable 9-HPOT intermediate is then rapidly converted into this compound by a specific divinyl ether synthase. These enzymes are members of the CYP74 family of cytochrome P450s, specifically the CYP74D subfamily for those that preferentially utilize 9-hydroperoxides.[4][5] The reaction involves the dehydration and rearrangement of the hydroperoxide to form the characteristic divinyl ether structure.

Caption: Biosynthetic pathway of this compound from α-linolenic acid.

Key Enzymes in this compound Formation

9-Lipoxygenase (9-LOX)

Plant lipoxygenases are classified based on their positional specificity of oxygenation on linoleic or α-linolenic acid. The 9-LOXs specifically catalyze the formation of 9-hydroperoxides.

Divinyl Ether Synthase (DES)

Divinyl ether synthases are specialized cytochrome P450 enzymes belonging to the CYP74 clan. They do not function as monooxygenases but rather as hydroperoxide isomerases.[5][6] The CYP74D subfamily specifically utilizes 9-hydroperoxides as substrates to produce divinyl ethers like this compound and colneleic acid (from linoleic acid).[2][4]

Quantitative Data

Kinetic Parameters of Key Enzymes

The following table summarizes the available kinetic data for 9-lipoxygenase and divinyl ether synthase from various plant sources. It is important to note that kinetic parameters can vary depending on the specific isoenzyme, purity of the enzyme preparation, and assay conditions.

| Enzyme | Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimal pH | Reference |

| 9-Lipoxygenase | Zea mays (recombinant) | Linoleic Acid | - | - | 7.5 | [7] |

| Lipoxygenase-1B | Glycine max (soybean) | Linoleic Acid | 7.7 | 0.03 | 9.0 | [2] |

| Divinyl Ether Synthase | Solanum tuberosum (recombinant) | 9-HPOD | - | - | 6.5 | [2] |

Note: Specific kinetic data for 9-LOX with α-linolenic acid and for DES with 9-HPOT are not consistently reported in the literature. The provided data serves as an estimation based on available information.

Substrate Specificity of Divinyl Ether Synthases (CYP74 Family)

| Enzyme (CYP74 Subfamily) | Plant Source | Preferred Substrate(s) | Major Product(s) | Reference |

| CYP74D1 (LeDES) | Solanum lycopersicum (Tomato) | 9-HPOD, 9-HPOT | Colneleic acid, this compound | [4][5] |

| CYP74D | Solanum tuberosum (Potato) | 9-HPOD | Colneleic acid | [2] |

| CYP74D3 (NtDES) | Nicotiana tabacum (Tobacco) | 9-HPOD, 9-HPOT | Colneleic acid, this compound | [8] |

| CYP74B16 (LuDES) | Linum usitatissimum (Flax) | 13-HPOT | (ω5Z)-etherolenic acid | |

| CYP74C | Allium sativum (Garlic) | 13-HPOD, 9-HPOD | Etheroleic acid, Colneleic acid | [9] |

| DES | Convallaria majalis (Lily-of-the-Valley) | 13-HPOD > 9-HPOD | Etheroleic acid | [10] |

Accumulation of this compound in Response to Biotic Stress

| Plant Species | Stressor | Tissue | This compound Concentration | Time Post-Infection | Reference |

| Nicotiana tabacum (Tobacco) | Phytophthora parasitica var. nicotianae | Roots | Significantly increased | Not specified | [8] |

| Solanum tuberosum (Potato) | Phytophthora infestans | Leaves | Undetectable in healthy leaves | Detected upon infection | [2] |

Experimental Protocols

Expression and Purification of Recombinant 9-Lipoxygenase (from Zea mays)

This protocol is adapted from Osipova et al. (2010).[7]

5.1.1. Expression in E. coli

-

Transform E. coli Rosetta(DE3)pLysS cells with the expression vector containing the maize 9-lipoxygenase gene.

-

Grow the transformed cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Harvest the cells by centrifugation.

5.1.2. Purification

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Q-Sepharose anion-exchange chromatography column equilibrated with the lysis buffer.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the lysis buffer.

-

Pool the fractions containing 9-LOX activity and apply them to an Octyl-Sepharose hydrophobic interaction chromatography column.

-

Elute the purified 9-LOX using a decreasing gradient of ammonium (B1175870) sulfate.

-

Dialyze the purified protein against a storage buffer and store at -80°C.

Caption: Workflow for the purification of recombinant 9-lipoxygenase.

Expression and Purification of Recombinant Divinyl Ether Synthase (from Nicotiana tabacum)

This protocol is adapted from Fammartino et al. (2007).[8]

5.2.1. Expression in E. coli

-

Clone the NtDES1 cDNA into an expression vector such as pGEX, which allows for the expression of a GST-fusion protein.

-

Transform E. coli cells (e.g., BL21 strain) with the expression construct.

-

Grow the transformed cells and induce protein expression with IPTG as described for 9-LOX.

-

Harvest the cells by centrifugation.

5.2.2. Purification

-

Lyse the cells as described for 9-LOX.

-

Apply the clarified lysate to a glutathione-Sepharose affinity chromatography column.

-

Wash the column extensively to remove unbound proteins.

-

Elute the GST-NtDES1 fusion protein with a buffer containing reduced glutathione.

-

(Optional) To obtain tag-free NtDES1, the fusion protein can be cleaved with a specific protease (e.g., Factor Xa) while still bound to the resin.

9-Lipoxygenase Activity Assay

This is a general spectrophotometric assay.

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the substrate, α-linolenic acid, to the reaction mixture. The substrate should be freshly prepared and may require a detergent like Tween-20 for solubilization.

-

Initiate the reaction by adding the purified 9-LOX enzyme.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.

-

Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the product.

Divinyl Ether Synthase Activity Assay

This assay is based on monitoring the disappearance of the hydroperoxide substrate.

-

Prepare the substrate, 9-HPOT, by incubating α-linolenic acid with a 9-LOX enzyme and purifying the product.

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).

-

Add the purified DES enzyme to the buffer.

-

Initiate the reaction by adding the 9-HPOT substrate.

-

Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the hydroperoxide substrate.

-

The products can be further analyzed by methods such as HPLC or GC-MS to confirm the formation of this compound.

Regulatory Signaling Pathway

The expression of genes encoding 9-LOX and DES is often induced by biotic stress, suggesting a role for these enzymes in plant defense signaling. Recent evidence points to a connection between the 9-LOX pathway and brassinosteroid (BR) signaling. 9-LOX-derived oxylipins can induce BR synthesis and signaling, which in turn activates cell wall-based defense responses.[1][11][12]

Caption: Proposed signaling pathway for this compound-mediated defense.

Conclusion

The enzymatic formation of this compound represents a specialized branch of the oxylipin pathway that is intricately linked to plant defense responses. The key enzymes, 9-lipoxygenase and divinyl ether synthase (CYP74D), act in concert to convert α-linolenic acid into this unique divinyl ether fatty acid. While the general pathway is understood, further research is needed to fully elucidate the specific kinetic properties of the involved enzymes from a wider range of plant species, the complete repertoire of divinyl ether products, and the detailed regulatory networks that govern this pathway. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of this compound biosynthesis and its role in plant biology, with potential implications for the development of novel disease resistance strategies and therapeutic agents.

References

- 1. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pathogen-inducible divinyl ether synthase (CYP74D) from elicitor-treated potato suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular cloning of a divinyl ether synthase. Identification as a CYP74 cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recombinant maize 9-lipoxygenase: expression, purification, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a Divinyl Ether Biosynthetic Pathway Specifically Associated with Pathogenesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection of divinyl ether synthase in Lily-of-the-Valley (Convallaria majalis) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Colnelenic Acid: CAS Number, Chemical Properties, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of colnelenic acid, a specialized fatty acid with significant biological activity. This document details its chemical properties, biosynthetic pathway, analytical methodologies, and known biological functions, presenting the information in a format tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identification

This compound is a divinyl ether fatty acid, a class of compounds primarily found in the plant kingdom. It is closely related to colneleic acid, which is derived from linoleic acid, whereas this compound is derived from α-linolenic acid. The key distinction between the two is the number of double bonds in their respective structures.

CAS Number: 52591-16-9[1][2][3][4]